Cas no 2137742-05-1 (Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl-)

Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl- structure
2137742-05-1 structure
Product name:Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl-
CAS No:2137742-05-1
MF:C10H21BrO
Molecular Weight:237.177142858505
CID:5287535

Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl- 化学的及び物理的性質

名前と識別子

    • Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl-
    • インチ: 1S/C10H21BrO/c1-5-9(8-11)7-10(3,4)12-6-2/h9H,5-8H2,1-4H3
    • InChIKey: RYSQOMTYEDOBAS-UHFFFAOYSA-N
    • SMILES: CC(OCC)(C)CC(CBr)CC

Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-678634-0.05g
4-(bromomethyl)-2-ethoxy-2-methylhexane
2137742-05-1 95.0%
0.05g
$1068.0 2025-03-12
Enamine
EN300-678634-5.0g
4-(bromomethyl)-2-ethoxy-2-methylhexane
2137742-05-1 95.0%
5.0g
$3687.0 2025-03-12
Enamine
EN300-678634-0.5g
4-(bromomethyl)-2-ethoxy-2-methylhexane
2137742-05-1 95.0%
0.5g
$1221.0 2025-03-12
Enamine
EN300-678634-0.1g
4-(bromomethyl)-2-ethoxy-2-methylhexane
2137742-05-1 95.0%
0.1g
$1119.0 2025-03-12
Enamine
EN300-678634-2.5g
4-(bromomethyl)-2-ethoxy-2-methylhexane
2137742-05-1 95.0%
2.5g
$2492.0 2025-03-12
Enamine
EN300-678634-0.25g
4-(bromomethyl)-2-ethoxy-2-methylhexane
2137742-05-1 95.0%
0.25g
$1170.0 2025-03-12
Enamine
EN300-678634-1.0g
4-(bromomethyl)-2-ethoxy-2-methylhexane
2137742-05-1 95.0%
1.0g
$1272.0 2025-03-12
Enamine
EN300-678634-10.0g
4-(bromomethyl)-2-ethoxy-2-methylhexane
2137742-05-1 95.0%
10.0g
$5467.0 2025-03-12

Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl- 関連文献

Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl-に関する追加情報

Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl- (CAS No. 2137742-05-1): A Versatile Intermediate in Modern Chemical Synthesis

The compound Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl- (CAS No. 2137742-05-1) represents a significant intermediate in the realm of organic synthesis, particularly within the pharmaceutical and specialty chemical industries. Its unique structural features, comprising a bromomethyl group and ethoxy substituents, make it a valuable building block for the development of complex molecules. This article delves into the compound's properties, synthesis methods, and its emerging applications in cutting-edge research.

The molecular structure of Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl- is characterized by a hexane backbone with functional groups strategically positioned to enhance reactivity. The presence of a bromomethyl group at the fourth carbon and ethoxy groups at the second and third carbons imparts a high degree of versatility to the molecule. This configuration allows for facile participation in various chemical transformations, including nucleophilic substitution reactions, cross-coupling reactions, and etherification processes.

In recent years, the demand for specialized intermediates like Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl- has surged due to their utility in constructing intricate molecular architectures. One notable application lies in the synthesis of pharmaceuticals, where such intermediates serve as key precursors for active pharmaceutical ingredients (APIs). The bromomethyl group, in particular, is a versatile handle for introducing additional functional groups through subsequent reactions, making it indispensable in medicinal chemistry.

The synthesis of Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl- typically involves multi-step organic transformations starting from commercially available hexane derivatives. One common approach involves the bromination of 2-methoxy-2-ethoxyhexane followed by selective functionalization to introduce the bromomethyl group. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have also been employed to achieve higher regioselectivity and yield.

The compound's reactivity has been extensively explored in recent research endeavors. A significant study published in the Journal of Organic Chemistry highlighted its role in the synthesis of complex heterocyclic compounds. The authors demonstrated that Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl- could be effectively used to construct nitrogen-containing heterocycles through cyclization reactions with appropriate nucleophiles. This finding opens up new avenues for designing novel bioactive molecules with potential therapeutic applications.

Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl- also contribute to its versatility by enabling etherification reactions. These reactions are crucial in synthesizing esters and other oxygen-containing compounds, which are widely used in fragrances and flavorings. A recent patent application described the use of this intermediate in the scalable production of high-value flavor compounds through controlled etherification processes. Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl- (CAS No. 2137742-05-1) is a multifaceted intermediate with broad applications across multiple industries. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists working on pharmaceuticals, materials science, and specialty chemicals. As research continues to uncover new synthetic pathways and applications, this compound is poised to remain a cornerstone of modern chemical synthesis.

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